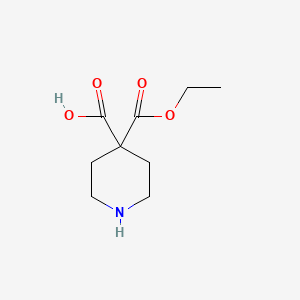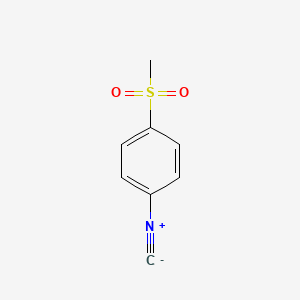
1-Isocyano-4-methanesulfonylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyano-4-methanesulfonylbenzene is an organic compound with the molecular formula C8H7NO3S It is characterized by the presence of an isocyano group (-N≡C) and a methanesulfonyl group (-SO2CH3) attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Isocyano-4-methanesulfonylbenzene typically involves the reaction of 4-methanesulfonylphenyl isocyanate with appropriate reagents under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the isocyanate, followed by the addition of a suitable electrophile to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
1-Isocyano-4-methanesulfonylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, where nucleophiles replace the isocyano group.
Multicomponent Reactions: The compound is also involved in multicomponent reactions (MCRs), such as the Ugi reaction, where it reacts with aldehydes, amines, and carboxylic acids to form complex products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Isocyano-4-methanesulfonylbenzene has several scientific research applications:
Biology: The compound’s unique reactivity makes it useful in the study of enzyme inhibition and protein labeling.
Mécanisme D'action
The mechanism of action of 1-Isocyano-4-methanesulfonylbenzene involves its ability to covalently modify target molecules. In biological systems, it can inhibit bacterial pathogens by covalently binding to essential metabolic enzymes, such as those involved in fatty acid biosynthesis and the hexosamine pathway . This covalent modification disrupts the normal function of these enzymes, leading to the inhibition of bacterial growth.
Comparaison Avec Des Composés Similaires
1-Isocyano-4-methanesulfonylbenzene can be compared with other isocyanide compounds, such as:
1-Isocyano-4-(methylsulfonylmethyl)benzene: Similar in structure but with a different substitution pattern on the benzene ring.
4-Isocyanomethylbenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a methanesulfonyl group.
4-Isocyanomethylbenzenesulfonamide: Contains a sulfonamide group instead of a methanesulfonyl group.
Propriétés
Numéro CAS |
2980-81-6 |
|---|---|
Formule moléculaire |
C8H7NO2S |
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
1-isocyano-4-methylsulfonylbenzene |
InChI |
InChI=1S/C8H7NO2S/c1-9-7-3-5-8(6-4-7)12(2,10)11/h3-6H,2H3 |
Clé InChI |
DCTJVBJSRPVRIA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


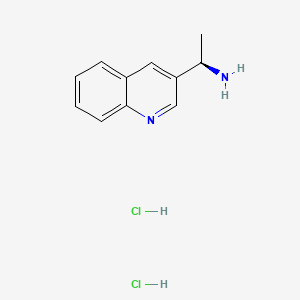
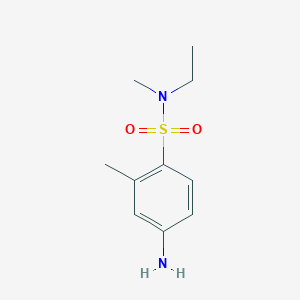
![4-(Benzo[d]thiazol-2-yl)butan-2-amine](/img/structure/B13539675.png)
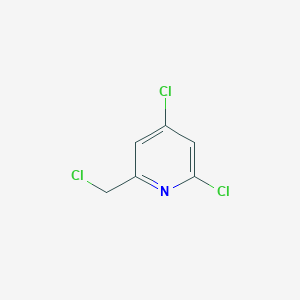
![[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13539691.png)
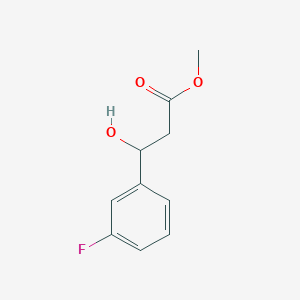

![2-(Benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B13539714.png)
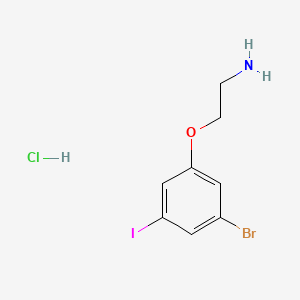
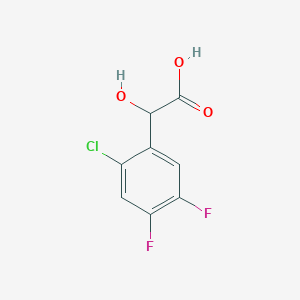

![3-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539739.png)
![Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13539743.png)
